N-ethyl-4-(trifluoromethyl)aniline
Overview
Description
N-ethyl-4-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C9H10F3N and its molecular weight is 189.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Quinolinones and Quinolines N-ethyl-4-(trifluoromethyl)aniline derivatives are involved in the synthesis of various quinolinones and quinolines, compounds known for their diverse applications in medicinal chemistry and materials science. Gong and Kato (2004) explored the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones using trifluoroacetaldehyde ethyl hemiacetal and aniline derivatives, yielding products with potential pharmaceutical applications (Gong & Kato, 2004). Marull, Lefebvre, and Schlosser (2004) also developed methods for synthesizing 4-(trifluoromethyl)-2-quinolinones, highlighting the utility of these compounds in the development of novel chemicals (Marull, Lefebvre, & Schlosser, 2004).
Corrosion Inhibition In the field of material science, this compound derivatives have been investigated for their corrosion inhibition properties. Daoud et al. (2014) synthesized a compound containing this compound structure and demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments (Daoud et al., 2014).
Electrochemical Applications Shah and Iroh (2002) investigated the electrochemical synthesis and corrosion behavior of poly(N-ethyl aniline) coatings, highlighting the potential of this compound derivatives in enhancing corrosion resistance for metallic alloys (Shah & Iroh, 2002).
Photonic and Electronic Materials this compound derivatives have shown promise in the development of materials for photonic and electronic applications. Raaghul, Kannan, and Vijayakumar (2022) conducted computational studies on a derivative of this compound, showcasing its potential as a nonlinear optical chromophore for photonic applications (Raaghul, Kannan, & Vijayakumar, 2022).
Safety and Hazards
“N-ethyl-4-(trifluoromethyl)aniline” is toxic if swallowed or inhaled. It causes severe skin burns and eye damage. It is also very toxic to aquatic life with long-lasting effects .
Relevant Papers One relevant paper is “19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride” which discusses the reaction of “this compound” with trifluoroacetic anhydride (TFAA) .
Mechanism of Action
Target of Action
It’s known that amines, in general, are basic and good nucleophiles due to the lone pair of electrons on the nitrogen atom . They can react with electrophiles in several polar reactions .
Mode of Action
N-ethyl-4-(trifluoromethyl)aniline, like other amines, can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The trifluoromethyl group attached to the aromatic ring can participate in various reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .
Biochemical Pathways
It’s known that the compound can undergo chemical degradation, promoting dealkylation of the amino group, reduction from the nitro to the amino group, partial oxidation from the trifluoromethyl to the carboxyl group, and subsequent degradation into smaller fragments .
Pharmacokinetics
The presence of the trifluoromethyl group can potentially influence these properties, as it’s known to improve drug potency .
Result of Action
It’s known that the compound can be used as a synthetic building block , suggesting its potential utility in the synthesis of various organic compounds.
Action Environment
It’s known that the compound should be handled with suitable protective equipment and its release to the environment should be avoided .
Properties
IUPAC Name |
N-ethyl-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-2-13-8-5-3-7(4-6-8)9(10,11)12/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVSSAGTWMDGJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460132 | |
Record name | ETHYL-(4-TRIFLUOROMETHYL-PHENYL)-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820209-45-8 | |
Record name | ETHYL-(4-TRIFLUOROMETHYL-PHENYL)-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-4-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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